N-(4-ACETAMIDOPHENYL)-2-({1-[(4-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(4-ACETAMIDOPHENYL)-2-({1-[(4-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a methoxyphenylmethyl group, and an imidazolylsulfanyl group. The molecular formula of this compound is C21H23N3O3S.
Preparation Methods
The synthesis of N-(4-ACETAMIDOPHENYL)-2-({1-[(4-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the acetamidophenyl intermediate: This involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Synthesis of the methoxyphenylmethyl intermediate: This step involves the methylation of 4-hydroxybenzaldehyde to form 4-methoxybenzaldehyde, followed by its reduction to 4-methoxybenzyl alcohol.
Formation of the imidazolylsulfanyl intermediate: This involves the synthesis of 1-(4-methoxyphenyl)methyl-1H-imidazole-2-thiol.
Coupling reaction: The final step involves the coupling of the acetamidophenyl intermediate with the imidazolylsulfanyl intermediate under suitable reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-ACETAMIDOPHENYL)-2-({1-[(4-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamidophenyl or methoxyphenylmethyl groups, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-2-({1-[(4-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-({1-[(4-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response. By inhibiting COX-2, the compound can reduce inflammation and pain. Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
N-(4-ACETAMIDOPHENYL)-2-({1-[(4-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:
N-(4-acetamidophenyl)-Indomethacin amide: This compound is a potent and selective reversible inhibitor of COX-2, similar to the target compound.
1-(4-ACETAMIDOPHENYL)-3-(4-METHOXYPHENYL)UREA: This compound shares structural similarities and is used in early discovery research.
N- {4- [ (4-Acetamidophenyl)sulfamoyl]phenyl}acetamide:
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-15(26)23-17-5-7-18(8-6-17)24-20(27)14-29-21-22-11-12-25(21)13-16-3-9-19(28-2)10-4-16/h3-12H,13-14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILSXHZDHGBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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